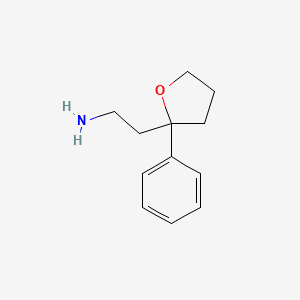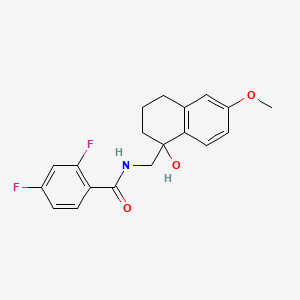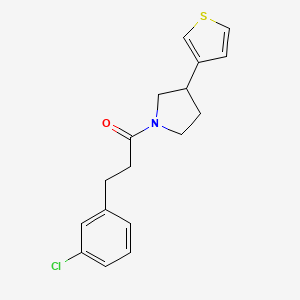
2-(2-Phenyloxolan-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Phenyloxolan-2-yl)ethanamine” is an organic compound with the CAS Number: 2580243-39-4 . It has a molecular weight of 191.27 . It is in powder form .
Molecular Structure Analysis
The IUPAC name of “2-(2-Phenyloxolan-2-yl)ethanamine” is 2-(2-phenyltetrahydrofuran-2-yl)ethan-1-amine . The InChI code is 1S/C12H17NO/c13-9-8-12(7-4-10-14-12)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10,13H2 .Physical And Chemical Properties Analysis
“2-(2-Phenyloxolan-2-yl)ethanamine” is a powder with a molecular weight of 191.27 .Scientific Research Applications
Synthesis of Star Polymers
Research by Miura and Yoshida (2002) focuses on the synthesis of functional alkoxyamines and their application to synthesize well-defined star polymers. This involves the preparation of EMPO-based alkoxyamines and their use in bulk polymerization of styrene, leading to the formation of three-arm star polymers with low dispersity indices, demonstrating a novel approach to polymer architecture design Miura & Yoshida, 2002.
Antimicrobial and Antifungal Activity
Pejchal, Pejchalová, and Růžičková (2015) synthesized a series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides by condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine, demonstrating antibacterial and antifungal activities comparable to or slightly better than standard medicines. This highlights the potential of such compounds in developing new antimicrobial agents Pejchal et al., 2015.
Chiral Ligands and Metal Complexes
The synthesis and characterization of chiral, conformationally mobile tripodal ligands and their complexes with ZnII and CuII salts are discussed by Canary et al. (1998). These complexes possess an electrophilic coordination site and demonstrate significant chiroptical properties, which could be relevant in asymmetric catalysis and the development of chiral materials Canary et al., 1998.
Novel Synthetic Routes for Key Intermediates
Luo, Chen, Zhang, and Huang (2008) developed a novel synthetic route for producing 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, a key intermediate for Silodosin, showcasing an economical and convenient method for obtaining this compound. This work emphasizes the importance of innovative synthetic strategies in pharmaceutical manufacturing Luo et al., 2008.
Coordination Chemistry for Material Science
Canpolat and Kaya (2005) synthesized new vic-dioxime complexes that form mononuclear complexes with various metals, proposing octahedral, square planar, and tetrahedral geometries for these complexes. The structural variety and potential applications in catalysis, magnetic materials, and sensors highlight the versatility of coordination chemistry in material science Canpolat & Kaya, 2005.
Safety and Hazards
properties
IUPAC Name |
2-(2-phenyloxolan-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-9-8-12(7-4-10-14-12)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHGHUQHIAVGLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)(CCN)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenyloxolan-2-yl)ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{3-[([3-(acetylamino)benzyl]{[4-(tert-butyl)phenyl]sulfonyl}amino)methyl]phenyl}acetamide](/img/structure/B2994062.png)


![N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-ethoxybenzamide](/img/structure/B2994071.png)
![(3,4-Dimethylphenyl)(3-(4-methoxyphenyl)-2-thioxo-1,4-diazaspiro[4.6]undec-3-en-1-yl)methanone](/img/structure/B2994072.png)
![(4,6-Dimethylpyrimidin-2-yl)[imino(indan-2-ylamino)methyl]amine](/img/structure/B2994073.png)
![N-(3,5-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2994075.png)
![Methyl 2-{[3-(2-chloro-3-fluoropyridine-4-amido)phenyl]formamido}acetate](/img/structure/B2994077.png)
![N-(3-((1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)phenyl)propionamide](/img/structure/B2994078.png)
![(Z)-methyl 2-(6-((5-nitrofuran-2-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2994079.png)
